alpha-Acetylmethadol hydrochloride

Vue d'ensemble

Description

. It is structurally similar to methadone and is used primarily in the treatment of opioid addiction. Alpha-Acetylmethadol Hydrochloride is a Schedule I controlled substance in the United States, indicating its high potential for abuse and dependence.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Alpha-Acetylmethadol Hydrochloride is synthesized through a series of chemical reactions starting from benzene derivatives. The reaction conditions typically require the use of strong bases and organic solvents under controlled temperatures.

Industrial Production Methods: In industrial settings, the synthesis of this compound is carried out in large reactors with precise control over reaction parameters such as temperature, pressure, and pH. The process is optimized to maximize yield and purity while minimizing by-products and waste.

Analyse Des Réactions Chimiques

Types of Reactions: Alpha-Acetylmethadol Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents.

Substitution: Nucleophilic substitution reactions are facilitated by strong bases like sodium hydride or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions include various intermediates and by-products, which are further purified to obtain the final compound.

Applications De Recherche Scientifique

Alpha-Acetylmethadol Hydrochloride has several scientific research applications, including its use in chemistry, biology, medicine, and industry.

Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying opioid receptor interactions.

Biology: Research on its effects on the central nervous system helps in understanding opioid addiction and tolerance.

Medicine: It is used in the treatment of opioid addiction and as a tool for studying pain management.

Industry: Its synthesis and production processes are studied to improve efficiency and reduce environmental impact.

Mécanisme D'action

Alpha-Acetylmethadol Hydrochloride is similar to other synthetic opioids such as methadone, levomethadyl acetate, and buprenorphine. it is unique in its chemical structure and pharmacokinetic properties, which contribute to its prolonged duration of action and reduced potential for abuse compared to other opioids.

Comparaison Avec Des Composés Similaires

Methadone

Levomethadyl Acetate

Buprenorphine

Activité Biologique

Alpha-Acetylmethadol hydrochloride, also known as levo-alpha-acetylmethadol (LAAM), is a synthetic opioid analgesic that is primarily used in the treatment of opiate dependence. It was approved for medical use in 1993 and is notable for its long duration of action, which can last between 48 to 72 hours, making it distinct from other opioids like methadone that typically have a shorter duration of effect. This article delves into the biological activity of LAAM, including its pharmacological effects, metabolic pathways, and clinical implications.

Pharmacological Profile

Mechanism of Action

LAAM acts primarily as a mu-opioid receptor agonist. Its binding to these receptors leads to the inhibition of neurotransmitter release, resulting in analgesic effects. The mechanism involves:

- G-protein Coupling : Activation of the mu-opioid receptors stimulates G-proteins, which subsequently inhibit adenylate cyclase activity, leading to decreased levels of cyclic AMP (cAMP) in neurons.

- Neuronal Hyperpolarization : LAAM opens calcium-dependent inwardly rectifying potassium channels, further contributing to neuronal hyperpolarization and reduced excitability .

Metabolism and Active Metabolites

LAAM undergoes extensive first-pass metabolism, resulting in two active metabolites—nor-levomethadyl acetate and dinor-levomethadyl acetate—that exhibit greater potency than the parent compound. The biological half-life of LAAM is approximately 2.6 days .

Table 1: Key Pharmacokinetic Properties

| Property | Value |

|---|---|

| Molecular Weight | 353.5 g/mol |

| Molecular Formula | C23H31NO2 |

| Biological Half-Life | 2.6 days |

| Duration of Action | 48-72 hours |

| Route of Administration | Oral |

Central Nervous System Effects

LAAM has been shown to produce significant central nervous system (CNS) effects, including:

- Analgesia : Effective in pain management similar to morphine but with a longer duration.

- CNS Depression : At higher doses, LAAM can cause dose-dependent CNS depression, leading to sedation and decreased cognitive function .

Tolerance and Dependence

Repeated administration of LAAM leads to the development of tolerance and physical dependence. Studies indicate that tolerance develops within a week of continuous use, characterized by increased doses required to achieve the same analgesic effect .

Case Studies on Memory Function

A controlled study involving patients on LAAM showed no significant differences in memory tests compared to those on methadone or non-opiate users after three months of treatment. This suggests that while both drugs affect cognitive function, LAAM may not exacerbate memory deficits compared to methadone .

Toxicological Evaluations

Toxicological studies indicate that LAAM can cause adverse effects such as:

- CNS Depression : Notable at higher doses.

- Liver and Kidney Effects : Increased liver enzymes (SGOT, AST) were observed in high-dose groups alongside renal histopathological changes .

Table 2: Observed Toxicological Effects

| Effect | Description |

|---|---|

| CNS Depression | Dose-dependent; significant at higher doses |

| Liver Enzyme Elevation | Increased SGOT and LDH in high doses |

| Renal Histopathology | Intertubular mineral deposition observed |

Clinical Implications

LAAM is primarily utilized in the treatment of opioid dependence due to its prolonged action and effectiveness in suppressing withdrawal symptoms. It allows patients to function normally without experiencing cravings associated with opioid withdrawal. However, its potential for abuse and dependence necessitates careful monitoring during treatment .

Propriétés

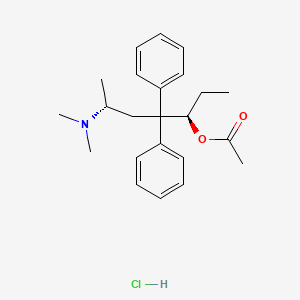

IUPAC Name |

[(3R,6R)-6-(dimethylamino)-4,4-diphenylheptan-3-yl] acetate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31NO2.ClH/c1-6-22(26-19(3)25)23(17-18(2)24(4)5,20-13-9-7-10-14-20)21-15-11-8-12-16-21;/h7-16,18,22H,6,17H2,1-5H3;1H/t18-,22-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXBPQRGCVJOTNT-TVNLMDKXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C(C[C@@H](C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53757-35-0 | |

| Record name | alpha-Acetylmethadol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053757350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .ALPHA.-ACETYLMETHADOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3SA3GLL5HG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.